Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[222]octane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a cyano group and a carboxylate ester
Mechanism of Action
Target of Action
The primary targets of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate are currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
The mode of action of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22If it behaves similarly to other tropane alkaloids, it may interact with its targets by binding to specific sites, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involved in neurotransmission . .
Result of Action
The molecular and cellular effects of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Given its structural similarity to tropane alkaloids, it might exert effects on cellular signaling pathways, particularly those involving neurotransmission . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate can be achieved through several methods. One common approach involves the use of a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under mild, metal-free conditions . This method typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane Derivatives: These compounds share the bicyclic core structure and exhibit similar chemical properties.
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of bioactive compounds.
Uniqueness
Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to other bicyclic compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its versatility and importance.
Properties
IUPAC Name |
methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-10(14)11(6-12)5-7-2-3-8(11)4-9(7)13/h7-8H,2-5H2,1H3/t7-,8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACBIWBPRGYGAQ-XLDPMVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]2CC[C@@H]1CC2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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